Cloperastine is a centrally-acting antitussive with a distinct non-opioid profile. Its effects are mediated through interactions with several molecular targets, as summarized in the table below.
| Target | Interaction/Effect | Reported Affinity/Potency (where available) | Functional Outcome |
|---|---|---|---|
| Sigma-1 Receptor (σ1) [1] | Ligand (suggested agonist) | Ki = 20 nM [1] | Contributes to central antitussive efficacy; precise role in cough suppression is not fully defined. |
| GIRK Channels [2] [1] [3] | "Potent" blocker [1] | IC50 = 1 μM (for GIRK currents in HEK cells) [2] | Reduces neuronal hyperexcitability in the brainstem, which is implicated in respiratory dysfunction. |
| Histamine H1 Receptor [4] [1] [3] | Antagonist | Ki = 3.8 nM [1] | Contributes to antispasmodic (bronchodilatory) activity; may be linked to sedative side effects. |
| Muscarinic Acetylcholine Receptors [1] | Anticholinergic | Information from source [1] | This activity is thought to contribute to side effects rather than the primary therapeutic action. |
| Cough Center (Medulla) [4] [5] [6] | Inhibition | Information from source [4] | Directly suppresses the bulbar cough center without depressing the respiratory center. |
Beyond the primary targets listed above, preclinical studies suggest other pathways may be involved. Cloperastine also exhibits papaverine-like spasmolytic activity, leading to bronchodilation, and has demonstrated antiserotonergic effects in vitro, which may contribute to its overall efficacy in reducing cough and bronchospasm [5].
Research indicates that cloperastine's antitussive effect is not due to a single action but rather an integrated effect on brainstem neuronal networks [2]. A key mechanism involves the modulation of GABAergic signaling in brainstem nuclei that control breathing, such as the Locus Coeruleus (LC) and the Dorsal Tegmental Nucleus (DTN).
The following diagram illustrates this proposed mechanism for improving respiratory abnormalities, based on findings from studies on Mecp2-null mice [2]:
Proposed cellular mechanism of cloperastine in the brainstem.
Supporting Experimental Evidence:
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies.
This protocol evaluates the antitussive efficacy of cloperastine in a direct comparison with other agents.
This protocol elucidates the cellular and molecular mechanisms of cloperastine.
Recent studies have uncovered potential repurposing opportunities for cloperastine, highlighting effects beyond cough suppression.
| Activity/Model | Observed Effect | Proposed Mechanism |
|---|---|---|
| Anti-inflammatory (LPS-induced Sepsis in mice) [8] [9] | Reduced IL-6 levels in lungs and serum; improved survival; ameliorated hypothermia and kidney pathology. | Activation of the Akt/GSK3β/Nrf2 signaling pathway, leading to reduced expression of pro-inflammatory cytokines. |
| Anticancer (Esophageal Squamous Cell Carcinoma - ESCC) [10] | Inhibition of ESCC cell proliferation and tumor growth in vitro and in vivo. | Suppression of mitochondrial oxidative phosphorylation by downregulating key complex I (NDUFA1, NDUFS5) and IV (COX6B1) subunits. |
| Improvement of Breathing in Rett Syndrome Models [2] | Decreased occurrence of apneas and reduced breath frequency variation in Mecp2-null mice. | Inhibition of brainstem neuronal hyperexcitability via GIRK channel blockade and enhanced GABA release, as detailed in the mechanism above. |
The recent discoveries of its anti-inflammatory and anticancer properties via modulation of the Nrf2 pathway and mitochondrial respiration open promising new avenues for therapeutic repurposing. Further research is warranted to fully elucidate the contribution of its sigma-1 receptor agonism to its overall pharmacological profile.
The table below summarizes the key data point for cloperastine and places it in the context of other sigma-1 receptor ligands with documented antiviral effects.
| Compound | Therapeutic Category | Sigma-1 Receptor Affinity (Ki, nM) | Antiviral Activity (Tested Against) |
|---|---|---|---|
| Cloperastine | Antitussive | 19 (IC50) [1] | In vitro screens; potential activity against CoVs [1] |
| Haloperidol | Antipsychotic | N/A (Non-selective ligand) | CoVs, EBV [1] |
| Amiodarone | Antiarrhythmic | 1.4–2.1 [1] | SARS-CoV, SARS-CoV-2, EBOV, HCV [1] |
| Amitriptyline | Antidepressant | 216-300 [1] | HCV, FLUAV (H5N1) [1] |
| Azelastine | Antihistaminic | 274 (IC50) [1] | HCV [1] |
Note: The value for Cloperastine is cited as an IC50 from internal data of a research organization [1]. A lower Ki or IC50 value indicates a stronger binding affinity.
While a full crystal structure of cloperastine bound to the sigma-1 receptor is not available, its role has been identified through large-scale drug repurposing screens and subsequent mechanistic studies.
The following diagram illustrates the experimental workflow used to identify and characterize sigma receptor ligands like cloperastine for antiviral activity.
Experimental workflow for characterizing sigma receptor ligands.
Research into advanced formulations and precise analytical methods supports the further investigation and potential application of cloperastine.
Cloperastine functions as a histamine H1 receptor antagonist. Research using homology modeling and molecular docking reveals that its binding affinity and inhibitory action are facilitated by specific hydrogen bonding interactions with key amino acid residues within the HRH1 binding pocket [1].
The table below summarizes the key residues involved in binding cloperastine and its derivatives:
| Key Binding Residue | Role in Binding |
|---|---|
| MET 183 | Forms strong hydrogen bonds with cloperastine and its derivatives [1]. |
| THR 184 | Important determinant residue for hydrogen bonding [1]. |
| ILE 187 | Plays a key role in receptor binding through hydrogen bonding [1]. |
Among designed derivatives, 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine showed superior docking results, suggesting potential for higher affinity than the parent cloperastine molecule [1].
The following methodology outlines the primary steps for predicting the HRH1 structure and studying ligand binding, as described in the search results [1].
Workflow for homology modeling and docking of HRH1 with cloperastine analogues.
1. Target and Template Identification
P35367 is obtained [1].2. 3D Model Building and Refinement
3. Structure Validation
4. Active Site Prediction and Docking
While detailed potency data (IC50/Ki) is unavailable, cloperastine's H1 antagonist activity underlies its approved use as an antitussive and leads to investigated repurposing applications.
| Aspect | Description |
|---|---|
| Primary Approved Use | Pivotol antitussive (cough suppressant) used for coughs associated with respiratory diseases [2]. |
| Mechanism as Antitussive | Suppresses the cough center and inhibits G protein-coupled inwardly rectifying potassium (GIRK) channel currents [2]. |
| Documented Side Effects | Sedation, somnolence, and tussive effect, which are consistent with its H1 receptor antagonism [1]. |
| Repurposing Potential (Research) | Selectively kills cisplatin-resistant human cancer cells (e.g., HeLa cisR, A549 cisR) in a manner dependent on FGF13 expression [3]. |
The table below summarizes the fundamental technical identifiers and chemical data for Cloperastine Hydrochloride.
| Attribute | Detail |
|---|---|
| Recommended INN | Cloperastine [1] |
| ATC Code | R05DB21 [1] [2] [3] |
| Therapeutic Category | Cough suppressant (Antitussive) [1] [4] [3] |
| Molecular Formula | C₂₀H₂₄ClNO•HCl [3] |
| CAS Registry Number | 14984-68-0 [3] |
| Chemical Name | Piperidine, 1-[2-[(4-chlorophenyl)phenylmetoxy]ethyl]- hydrochloride [1] |
| Remarks | Diphenhydramine derivative [3] |
This compound is a non-narcotic antitussive with a multi-targeted mechanism of action that differentiates it from opioid-derived alternatives [4]. Its effects are mediated through several pathways:
The following diagram illustrates this multi-pathway mechanism:
Cloperastine's multi-targeted antitussive mechanism without narcotic effects.
For a researcher's perspective, the following table consolidates key pharmacological and clinical data from preclinical and clinical studies.
| Parameter | Detail |
|---|---|
| Defined Daily Dose (DDD) | 60 mg (oral, expressed as hydrochloride) [2] |
| Onset of Action (Oral) | 20-30 minutes after administration [4] |
| Duration of Action | 3-4 hours for a single dose [4] |
| Common Adult Dosage | 10-20 mg three times daily [4] |
| Key Preclinical Findings | Acts on cough center without depressing respiratory center; no negative cardiocirculatory effects [4]. |
| Efficacy & Tolerability | Shown to be effective in various cough types (e.g., persistent dry cough); generally well-tolerated with a favorable side effect profile compared to codeine [4]. |
This section provides information relevant to experimental protocols and product development based on available data.
Cloperastine is a centrally-acting antitussive agent widely prescribed for the treatment of cough associated with respiratory conditions. As both a generic medication and a component of combination cold formulations, precise quantification of cloperastine in biological matrices is essential for pharmacokinetic profiling, bioequivalence assessment, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for cloperastine determination due to its superior sensitivity, selectivity, and capacity for rapid analysis. These Application Notes and Protocols compile optimized methodologies for the reliable quantification of cloperastine in plasma, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters to support regulatory compliance and research applications in pharmaceutical and clinical settings.
The determination of cloperastine in plasma utilizes HPLC-MS/MS with electrospray ionization (ESI) operating in positive ion mode. This technique combines high separation efficiency of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. The fundamental principle involves the separation of cloperastine from potential interferents in the plasma matrix followed by detection using Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions. The method has been successfully applied to both racemic cloperastine and its individual enantiomers, with the chiral method employing a specialized Chiralpak IA column to resolve enantiomeric forms that may exhibit distinct pharmacokinetic and pharmacodynamic properties [1] [2].
The HPLC-MS/MS methods for cloperastine determination have been comprehensively validated according to regulatory guidelines for bioanalytical method validation. The validation establishes method reliability, reproducibility, and suitability for its intended purpose in pharmacokinetic studies and therapeutic drug monitoring.
Table 1: Method Validation Parameters for Cloperastine HPLC-MS/MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.05-10.0 ng/mL (chiral method) [1] | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL [1] | Signal-to-noise ratio ≥ 5, accuracy and precision within ±20% |
| Intra-day Precision (RSD) | < 13.9% [1] | ≤15% for all QCs (except LLOQ: ≤20%) |
| Inter-day Precision (RSD) | < 13.9% [1] | ≤15% for all QCs (except LLOQ: ≤20%) |
| Accuracy (Relative Error) | -5.4% to 6.1% [1] | Within ±15% for all QCs (except LLOQ: ±20%) |
| Carryover | Not significant | ≤20% of LLOQ area in blank sample after ULOQ |
Table 2: Additional Validation Parameters for Cloperastine HPLC-MS/MS Assay
| Parameter | Method Details | Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | No interference at retention times of cloperastine and IS from six different lots of blank plasma | Area response in blank < 20% of LLOQ for analyte and 5% for IS |
| Matrix Effect | Consistent matrix factor across lots | CV of normalized matrix factor ≤15% |
| Recovery | Consistent recovery using protein precipitation | Consistent and reproducible |
| Stability | Bench-top, processed sample, freeze-thaw, and long-term stability evaluated | Within ±15% of nominal concentration |
Table 3: Optimized Chromatographic Conditions for Cloperastine Determination
| Parameter | Achiral Method (Combination Formulation) [3] | Chiral Method (Enantiomers) [1] |
|---|---|---|
| Column | C18 column (e.g., 50 × 2.1 mm, 1.8 μm) | Chiralpak IA column |
| Mobile Phase | Methanol/5 mM ammonium acetate (80:20, v/v) | Acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v) |
| Flow Rate | 0.25 mL/min [3] | 0.6 mL/min [1] |
| Injection Volume | 2 μL [3] | Not specified (typically 5-10 μL) |
| Column Temperature | Ambient | Ambient |
| Run Time | 5.5 min [3] | Not specified |
Principle: Plasma samples require protein precipitation and cleanup to remove matrix components that may interfere with chromatographic separation or cause ion suppression in the mass spectrometer.
Materials:
Procedure:
Notes:
LC-MS/MS Instrument Setup:
Mobile Phase Preparation:
Mass Spectrometer Operation:
Chromatographic Program:
Figure 1: Workflow for sample preparation and analysis of cloperastine in plasma
HPLC-MS/MS methods have been successfully applied in bioequivalence studies comparing test and reference formulations of cloperastine. In a recent study with healthy Chinese volunteers under fasting and postprandial conditions, the method demonstrated robust performance for pharmacokinetic parameter calculation. The geometric mean ratios (GMR) of test/reference formulations for Cmax, AUC0-72h, and AUC0-∞ were 102.1%, 103.8%, and 104.0% in fasting conditions, and 94.2%, 98.8%, and 99.0% in postprandial conditions, respectively, all falling within the acceptance range of 80.0-125.0% for bioequivalence [6]. The method successfully determined that food has no significant effect on cloperastine absorption, supporting its administration without regard to meals.
The chiral HPLC-MS/MS method has enabled the investigation of stereoselective disposition of cloperastine enantiomers in rat plasma [1] [2]. This application is particularly important as enantiomers may exhibit differences in absorption, distribution, metabolism, and excretion. The method employed a Chiralpak IA column with a mobile phase of acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v) at 0.6 mL/min flow rate, achieving baseline separation of enantiomers with a lower limit of quantification of 0.05 ng/mL for each enantiomer [1]. This sensitive chiral method provides a tool for understanding potential differences in the pharmacokinetic profiles of cloperastine enantiomers.
Cloperastine is frequently administered in combination with other cold and allergy medications such as paracetamol, caffeine, pseudoephedrine, and chlorpheniramine. An HPLC-MS/MS method has been developed and validated for the simultaneous quantification of these five compounds in human plasma [3]. The method employs a simple protein precipitation procedure and achieves a short run time of 5.5 minutes, enabling high-throughput analysis of clinical samples. This approach demonstrates the versatility of HPLC-MS/MS for monitoring multiple drugs in complex formulations, providing comprehensive pharmacokinetic characterization of combination products.
Table 4: Troubleshooting Guide for Cloperastine HPLC-MS/MS Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Sensitivity | Ion source contamination, mobile phase issues, MS detector calibration | Clean ion source, prepare fresh mobile phase, recalibrate MS detector |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample matrix effects | Replace guard column, adjust mobile phase composition, improve sample cleanup |
| Retention Time Shift | Mobile phase composition variation, column temperature fluctuations, column aging | Prepare fresh mobile phase, maintain constant temperature, replace column if necessary |
| High Background Noise | Contaminated solvent or samples, ion source issues | Use fresh HPLC-grade solvents, clean ion source components, increase sample cleanup |
| Inconsistent Internal Standard Response | Improper IS addition, IS degradation, ion suppression | Check IS preparation procedure, use fresh IS solution, evaluate matrix effects |
The HPLC-MS/MS methods detailed in these Application Notes and Protocols provide robust, sensitive, and specific approaches for the determination of cloperastine in plasma matrices. The validated methods demonstrate excellent performance across key parameters including precision, accuracy, sensitivity, and selectivity, making them suitable for various applications in pharmaceutical research and clinical monitoring. The availability of both achiral and chiral methods enables comprehensive pharmacokinetic characterization of cloperastine, supporting bioequivalence assessments, enantioselective disposition studies, and therapeutic drug monitoring. The detailed protocols and troubleshooting guidance facilitate implementation in analytical laboratories, ensuring reliable performance for regulatory submissions and research investigations.
A novel, environmentally conscious analytical method has been developed for the sensitive quantification of the antitussive drug Cloperastine in spiked human plasma and its pharmaceutical formulations [1]. This approach aligns with the principles of green chemistry and offers a robust alternative to traditional methods.
The method is based on the enhancement of Cloperastine's intrinsic weak fluorescence. The key mechanism involves using a 50 mM sulfuric acid medium to protonate the nitrogen atom in the drug's piperidine moiety. This protonation impairs the Photoinduced Electron Transfer (PET) process that would otherwise quench the fluorescence. The resulting enhancement allows for the direct and sensitive measurement of Cloperastine [1]. The core principle is visualized below:
The overall analytical workflow is summarized as follows:
The following tables summarize the key analytical performance data and place the method in a broader research context.
Table 1: Analytical Performance Characteristics of the Green Fluorescence Method [1]
| Parameter | Result |
|---|---|
| Linear Range | 0.2 - 5.0 µg/mL |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.13 µg/mL |
| Analytical Technique | Fluorescence Spectroscopy |
| Key Reagent | 50 mM Sulfuric Acid |
| Application | Spiked human plasma & Pharmaceutical formulations |
Table 2: Related Cloperastine Research Context
| Aspect | Context from Other Studies |
|---|---|
| Pharmacokinetics | A bioequivalence study in humans reported a Cmax reached in 1-1.5 hours and a t1/2 of 23.0 ± 7.7 hours, supporting the relevance of plasma monitoring [2]. |
| Degradation Profile | Forced degradation studies on Cloperastine show significant degradation under basic (~23%), acidic (~21%), and oxidative (~13%) conditions, with a major degradant identified as benzaldehyde [3]. |
| Alternative Analysis | An HPLC-MS/MS method has been used in pharmacokinetic studies, demonstrating the need for sensitive plasma assays [2]. A separate green HPLC-UV method was also developed for the drug substance [3]. |
This green fluorescence method provides a sustainable, sensitive, and straightforward protocol for determining Cloperastine in biological matrices, facilitating pharmaceutical quality control and drug development research.
Cloperastine is a centrally acting antitussive agent used to reduce the frequency and intensity of coughing on a short-term basis [1]. As a chiral molecule, its enantiomers may exhibit different pharmacological activities and pharmacokinetic behaviors in the body. Therefore, monitoring the individual enantiomers is crucial for understanding the stereoselective disposition of the drug.
This application note details a robust and sensitive enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of cloperastine enantiomers in rat plasma [1] [2]. The method has been successfully applied to stereoselective pharmacokinetic studies, providing a reliable tool for enantioselective metabolism and drug interaction investigations.
The following workflow summarizes the key steps from sample preparation to data analysis:
Chromatographic System
Mass Spectrometric Conditions
The developed method was comprehensively validated for the quantitative analysis of cloperastine enantiomers in rat plasma [1]. Key validation parameters are summarized in the table below.
Table 1: Summary of Method Validation Data for Cloperastine Enantiomers
| Validation Parameter | Result / Condition |
|---|---|
| Linear Range | 0.05 to 10.0 ng/mL for both enantiomers [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL [1] |
| Intra-day Precision (RSD) | < 13.9% [1] |
| Inter-day Precision (RSD) | < 13.9% [1] |
| Accuracy (Relative Error, RE) | -5.4% to 6.1% [1] |
| Internal Standard (IS) | Carbinoxamine [1] |
| Detection Method | MS/MS with MRM and positive ESI [1] |
This validated method was successfully applied to investigate the stereoselective pharmacokinetics of cloperastine in rats [1]. After administration of a racemic cloperastine dose, plasma samples were collected over time, processed as described, and analyzed. The concentration-time data for each enantiomer were generated, allowing for the calculation of key pharmacokinetic parameters (e.g., AUC, C~max~, T~max~, t~1/2~) to determine if significant stereoselective differences exist in the absorption, distribution, metabolism, or excretion of the cloperastine enantiomers.
The detailed LC-MS/MS protocol provides a reliable, enantioselective method for the quantification of cloperastine in rat plasma. The method demonstrates excellent sensitivity, precision, and accuracy over a wide linear range, making it suitable for rigorous stereoselective pharmacokinetic studies and supporting further drug development research on cloperastine.
For researchers and scientists in drug development, ensuring content uniformity (CU) is a critical quality attribute for solid dosage forms like Cloperastine HCl tablets. This document outlines a validated protocol based on pharmacopeial standards [1] and recent analytical methodologies [2] [3].
1. Regulatory and Compendial Basis The testing procedure aligns with the United States Pharmacopeia (USP) General Chapter <905> "Uniformity of Dosage Units" [1]. This chapter stipulates that for coated tablets where the active ingredient is less than 25 mg or comprises less than 25% by weight of the dosage unit, the Content Uniformity method must be applied over the Weight Variation method. The procedure involves assaying 10 units individually and calculating an acceptance value (AV) to determine if the batch meets the required uniformity standards.
2. Analytical Methodologies for Cloperastine HCl Several precise and sensitive analytical methods are reported in the literature for determining Cloperastine HCl, which can be adapted for content uniformity testing.
The following section provides a step-by-step workflow for content uniformity testing, from sample preparation to data analysis. The process is also summarized in the diagram below.
Figure 1: Content Uniformity Testing Workflow for Cloperastine HCl Tablets
Step-by-Step Protocol:
X) and sample standard deviation (s) of the 10 individual results.k is 2.4 for a sample size of 10.M is determined based on the mean and the case applied (Case 1 if T ≤ 101.5).k=2.0. The requirements are met if the final AV of the 30 units is ≤ 15.0, and no individual content is outside the range of 75.0% to 125.0% of the label claim [1].The tables below summarize key analytical performance data and acceptance criteria derived from the literature.
Table 1: Analytical Method Performance Parameters
| Method | Analytical Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Parameter | Reference |
|---|---|---|---|---|---|
| Spectrofluorimetry | 0.2 - 5.0 µg/mL | 0.04 µg/mL | 0.13 µg/mL | 50 mM H₂SO₄ for PET blocking | [2] |
| HPLC (Impurity) | 5.0 - 200.0 µg/mL | Not Specified | Not Specified | Mobile Phase: Methanol-Buffer-HClO₄ | [3] |
Table 2: USP Content Uniformity Acceptance Criteria | Stage | Sample Size (n) | Acceptability Constant (k) | Maximum Allowable Acceptance Value (AV) | Maximum Allowable Range for Single Unit | | :--- | :--- | :--- | :--- | :--- | | S1 | 10 | 2.4 | ≤ L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed if proceeding to S2. | | S2 | 30 | 2.0 | ≤ L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed. |
The principle behind the green spectrofluorimetric method is based on controlling the molecule's photo-physical behavior, as illustrated below.
Figure 2: Fluorescence Enhancement via PET Blocking in Acidic Medium
1.1 Background and Significance The development of palatable orally disintegrating tablets (ODTs) presents a significant challenge for pharmaceutical scientists, particularly when dealing with bitter active pharmaceutical ingredients (APIs) like Cloperastine hydrochloride. This compound is a well-known non-narcotic antitussive agent with central action on the cough center, but it suffers from an intensely bitter taste that directly impacts patient compliance, especially in pediatric and geriatric populations [1] [2]. The physiological basis for this challenge lies in the human gustatory system, where bitter compounds interact with G protein-coupled receptors (GPCRs) on taste receptor cells, initiating an intracellular cascade that ultimately signals the brain to perceive bitterness [3]. Effective taste masking strategies must therefore either prevent API-taste receptor interaction or interfere with the subsequent signal transduction pathways.
1.2 ODT Advantages and Challenges ODTs offer several clinical advantages over conventional dosage forms, including rapid disintegration in the oral cavity (typically within 30 seconds), elimination of the need for water during administration, and enhanced patient compliance for populations with swallowing difficulties [4] [5]. However, the inherent compromise between rapid disintegration and effective taste masking creates a significant formulation challenge. The very property that makes ODTs valuable – rapid dissolution in saliva – also increases the risk of bitter API release and subsequent patient rejection if taste masking is inadequate. This technical brief addresses these challenges by providing comprehensive application notes and experimental protocols for effective taste masking of this compound in ODT formulations.
2.1 Sweeteners and Flavors The first line of defense against API bitterness involves the strategic use of sweetening agents and flavor compounds that either mask unpleasant tastes or provide competing sensory stimuli. These excipients function through both perceptual interactions and potential biochemical interference with taste receptor signaling [6].
Table 1: Common Sweeteners and Flavors for Taste Masking
| Category | Examples | Concentration Range | Mechanism of Action |
|---|---|---|---|
| Natural Sweeteners | Sucrose, Glucose | 5-20% | Sweet taste perception, masks bitterness |
| Artificial Sweeteners | Sucralose, Aspartame | 0.1-0.5% | High potency sweetness, bitter receptor blockade |
| Amino Acids | Glycine, L-Alanine | 1-5% | Sweet taste profile, potential receptor effects |
| Flavors (Fruit) | Orange, Strawberry | 0.5-3% | Olfactory-gustatory interaction, sensory masking |
| Flavors (Mint) | Peppermint, Menthol | 0.1-1% | Trigeminal cooling effect, sensory distraction |
High-potency sweeteners like sucralose and aspartame are particularly valuable in ODT formulations due to their high sweetening power at low concentrations, minimizing the impact on bulk powder properties while providing effective bitterness counteraction [6]. Similarly, carefully selected flavors that complement the API's chemical characteristics can significantly improve overall palatability through sensory integration mechanisms in the central nervous system.
2.2 Taste Masking Polymers Polymeric coatings represent the most widely employed and effective approach for taste masking bitter APIs in ODT formulations. These polymers create a physical barrier that prevents the dissolved API from interacting with taste buds during the short oral residence time of ODTs [4] [6].
Table 2: Polymers for Taste Masking in ODT Formulations
| Polymer | Solubility Profile | Typical Usage Level | Mechanism | Application Method |
|---|---|---|---|---|
| Eudragit E PO | pH-dependent (soluble pH <5) | 20-40% | Swelling/barrier in saliva | Fluid bed coating, spray drying |
| Hydroxypropyl Methylcellulose (HPMC) | Water-soluble | 10-30% | Gel barrier formation | Fluid bed coating, granulation |
| Ethylcellulose | Water-insoluble | 15-35% | Diffusion barrier | Fluid bed coating, microencapsulation |
| Polyvinyl Acetate | Water-insoluble | 20-45% | Permeability barrier | Hot melt extrusion, coating |
| Shellac | pH-dependent (soluble pH >7) | 15-30% | Gastric-soluble barrier | Spray congealing, coating |
Amino methacrylate copolymers (Eudragit E PO) are particularly valuable for taste masking due to their pH-dependent solubility profile. These polymers remain insoluble in saliva (pH ~6.8) but dissolve rapidly in gastric fluid (pH <5), thereby providing effective taste masking during oral administration while not compromising drug release in the stomach [4] [7]. The selection of appropriate polymers and their application methods must be carefully optimized based on the physicochemical properties of this compound, including its solubility, particle size, and dose.
3.1 Polymer Coating Technologies Polymer coating represents the gold standard for taste masking of bitter drugs in ODT formulations, with fluidized bed coating being the most widely implemented manufacturing approach [4] [6]. This technique involves the application of polymer solutions or dispersions onto API particles or non-pareil seeds, forming a uniform protective film that acts as a physical barrier against dissolution in the oral cavity. Recent advances in coating technology have demonstrated that a coating thickness of approximately 10 μm is typically sufficient to achieve effective taste masking for highly soluble drugs like this compound [4]. The efficiency of this approach was demonstrated in a study involving memantine hydrochloride, where optimized polymer coatings successfully suppressed bitterness while maintaining acceptable tablet hardness (>50 N) and rapid disintegration times (<20 seconds) [4].
3.2 Granulation and Hydrophobic Polymer Methods Granulation techniques provide an alternative taste masking strategy, particularly suitable for high-dose APIs where coating would require excessive amounts of polymer. This approach reduces the effective surface area of the bitter drug that comes into contact with taste buds upon oral administration [8]. Hydrophilic swellable polymers such as hydroxypropyl methylcellulose (HPMC) have demonstrated particular efficacy in this application, forming a viscous gel layer that retards drug dissolution in the oral cavity while allowing complete release in the gastrointestinal tract. The SeDeM-ODT expert system has been successfully employed to predict the effects of taste masking granulation on critical powder characteristics, including rheological properties, mechanical strength, and disintegration behavior, thereby streamlining the formulation development process [8].
3.3 Inclusion Complexation and Adsorption Inclusion complexation with cyclodextrins and adsorption onto ion-exchange resins or clay materials represent alternative taste masking approaches that function primarily through molecular encapsulation mechanisms [5] [6]. Cyclodextrins form inclusion complexes with drug molecules, effectively entrapping them within their hydrophobic cavities and preventing interaction with taste receptors. Similarly, ion-exchange resins and clay materials such as montmorillonite can effectively encapsulate bitter APIs through ion-exchange and adsorption mechanisms. A recent study demonstrated that tolterodine tartrate intercalated into montmorillonite clay achieved encapsulation efficiency of up to 71.06%, with negligible drug release at pH 6.8 (simulating oral cavity conditions) for the first 3 minutes, thereby providing effective taste masking [5]. These approaches may offer particular advantages for this compound, given its chemical structure and ionization characteristics.
4.1 Fluidized Bed Coating Protocol
Figure 1: Fluidized Bed Coating Workflow
4.1.1 Materials
4.1.2 Procedure
Drug Layering: Dissolve this compound and HPMC (5% w/w) in purified water to form a 15% w/w solid content suspension. Load Cellets 200 (100 g) into the fluidized bed coater (Wurster insert) and apply the drug suspension with the following parameters: inlet temperature 40-45°C, spray rate 3-5 mL/min, atomization pressure 1.5 bar, product temperature 30-35°C. Continue until achieving 46% w/w drug loading [7].
Taste Masking Coating: Prepare Eudragit E PO coating suspension (15% w/w solid content) in isopropyl alcohol/dichloromethane (1:1) with 30% w/w talc (based on polymer solids). Apply the coating suspension to the drug-layered beads using the following optimized parameters: inlet temperature 40-45°C, spray rate 3-5 mL/min, atomization pressure 1.5 bar, product temperature 30-35°C. Continue coating until achieving 30% w/w polymer coat [4] [7].
Drying and Collection: Dry the coated beads in the fluidized bed apparatus at 40°C for 30 minutes to remove residual solvents. Sieve the beads through 400 μm screens to remove aggregates. Store in airtight containers until further use.
4.1.3 Critical Quality Attributes
4.2 Granulation Taste Masking Protocol
4.2.1 Materials
4.2.2 Procedure
Dry Mixing: Weigh this compound (50% w/w) and HPMC (30% w/w) and blend in a high-shear mixer for 10 minutes at low impeller speed (100 rpm).
Wet Granulation: Gradually add purified water (25% w/w) while mixing at low impeller speed (100 rpm) and high chopper speed (2000 rpm). Continue massing for 5 minutes after complete water addition.
Wet Screening: Pass the wet mass through a 1.0 mm screen and collect the granules.
Drying: Dry the granules in a fluidized bed dryer at 50°C until loss on drying (LOD) is less than 2%.
Dry Screening: Size the dried granules through a 500 μm screen.
Lubrication: Blend the sized granules with extragranular croscarmellose sodium (5% w/w) and magnesium stearate (1% w/w) for 5 minutes in a tumble blender [8].
4.2.3 Critical Quality Attributes
4.3 Inclusion Complexation Protocol
4.3.1 Materials
4.3.2 Procedure
Complex Preparation: Disperse montmorillonite K10 (100 mg) in 20 mL deionized water. Add this compound (12.5 mg) and stir the mixture for 6 hours at 25°C while maintaining pH at 4.0 with hydrochloric acid or sodium hydroxide as needed [5].
Separation and Drying: Centrifuge the reaction mixture at 7500 rpm for 15 minutes. Collect the precipitate and rinse with cold water. Freeze the precipitate at -20°C for 24 hours, then lyophilize for 48 hours at -70°C and 0.001 mbar.
Encapsulation Efficiency: Determine the concentration of free drug in the supernatant by UV spectrophotometry at the λmax of this compound. Calculate encapsulation efficiency using the formula: [ \text{Encapsulation Efficiency} % = \frac{\text{Total Drug} - \text{Free Drug}}{\text{Total Drug}} \times 100 ] [5]
4.3.3 Critical Quality Attributes
5.1 In Vitro Evaluation Methods
Table 3: Taste Masking Evaluation Methods
| Method | Principle | Procedure | Acceptance Criteria |
|---|---|---|---|
| Electronic Tongue | Multisensor array mimicking human taste | Measure sensor response in API solution vs taste-masked formulation | Similarity factor >80 for placebo vs taste-masked formulation |
| Dissolution at Oral pH | Drug release in simulated saliva | USP apparatus II, 50 rpm, pH 6.8 phosphate buffer, 2 minutes | <10% drug release in 2 minutes |
| Human Taste Panel | Sensory evaluation by trained volunteers | Place small amount of formulation on tongue, rate bitterness on scale | >80% panelists report acceptable or no bitterness |
| Membrane Diffusion | Permeation through artificial membrane | Measure drug permeation at pH 6.8 over 5 minutes | <15% drug permeation in 5 minutes |
5.1.1 Electronic Tongue Analysis The electronic tongue system provides a quantitative assessment of taste masking efficiency through pattern recognition of sensor responses. The protocol involves: (1) calibrating the sensors according to manufacturer instructions; (2) preparing test solutions by dispersing taste-masked formulations equivalent to one dose in 50 mL of simulated saliva (pH 6.8) with agitation for 30 seconds followed by filtration; (3) measuring the sensor responses for the test solutions; and (4) comparing the sensor response pattern with those of un-masked drug and placebo formulations using principal component analysis (PCA). A study on memantine hydrochloride ODTs successfully employed electronic tongue testing to optimize polymer coating levels, demonstrating the correlation between sensor responses and human taste perception [4].
5.1.2 Dissolution Testing for Taste Masking Dissolution testing under conditions simulating the oral cavity provides critical data on potential bitterness perception. The recommended protocol includes: (1) using USP Apparatus II (paddles) at 50 rpm; (2) maintaining 250 mL of phosphate buffer pH 6.8 at 37±0.5°C; (3) introducing the taste-masked formulation equivalent to one dose; (4) withdrawing samples at 1, 2, 3, 4, and 5 minutes; and (5) analyzing drug content using validated UV or HPLC methods. The FIP/AAPS guidelines recommend that not more than 10% of the drug should be released within the first 2 minutes (approximating typical oral residence time) to ensure effective taste masking [6].
5.2 In Vivo Evaluation Methods
5.2.1 Human Taste Panel Studies Human taste panel studies remain the gold standard for evaluating taste masking efficiency, despite their complexity and ethical considerations. The recommended protocol includes: (1) obtaining ethical committee approval and informed consent from participants; (2) training panelists on bitterness intensity scales; (3) administering taste-masked formulations to healthy volunteers according to a crossover design; (4) having participants rate bitterness intensity on a 0-5 scale (0=no bitterness, 5=extremely bitter) at 5, 15, and 30 seconds; (5) providing water for rinsing between samples; and (6) statistically analyzing the results. A well-designed taste panel study for ODT formulations should include at least 12 trained volunteers to obtain statistically significant results [5].
6.1 Quality Target Product Profile The development of this compound ODTs should begin with establishing a comprehensive QTPP that addresses critical quality attributes. Key targets include: (1) disintegration time <30 seconds; (2) hardness >50 N to withstand packaging and handling; (3) friability <1%; (4) taste acceptability >80% in human panel; (5) drug content uniformity meeting pharmacopeial standards; and (6) stability under intended storage conditions for at least 24 months [4] [8]. These targets should guide the formulation development process, with particular attention to the potential trade-offs between mechanical strength, disintegration time, and taste masking efficiency.
6.2 Stability Testing Protocol Stability testing must evaluate both the physical integrity of the ODT and the retention of taste masking properties over time. The recommended protocol includes: (1) storing the final ODT formulation in appropriate packaging under long-term (25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions according to ICH guidelines; (2) testing at 0, 1, 3, 6, 9, 12, 18, and 24 months; (3) evaluating critical quality attributes including appearance, hardness, disintegration time, drug content, related substances, dissolution performance, and taste masking efficiency; (4) conducting package integrity testing under stress conditions; and (5) monitoring any changes in polymer coating morphology through SEM imaging at selected time points [4] [8].
6.3 Regulatory Considerations The regulatory submission for this compound ODTs should include comprehensive documentation of the taste masking approach and its validation. Key elements include: (1) justification for the selected taste masking technology; (2) in vitro-in vivo correlation data for taste masking efficiency; (3) complete characterization of critical material attributes and critical process parameters; (4) demonstration of manufacturing process robustness; (5) stability data supporting the proposed shelf life; and (6) pediatric suitability assessment if relevant for the target population. Additionally, any novel excipients or technologies employed in the taste masking system may require additional safety data [3] [6].
The development of palatable this compound ODTs requires a systematic approach to taste masking that addresses the complex interplay between formulation components, manufacturing processes, and physiological factors. The application notes and protocols presented in this technical brief provide a comprehensive framework for achieving effective taste masking while maintaining the critical quality attributes of ODTs. Among the various approaches, fluidized bed coating with pH-dependent polymers like Eudragit E PO offers particularly robust taste masking for highly soluble bitter drugs like this compound, while granulation techniques provide a viable alternative for higher dose formulations. The successful development and commercialization of patient-acceptable this compound ODTs will ultimately contribute to improved therapeutic outcomes through enhanced medication compliance across all patient populations, particularly in pediatric and geriatric medicine where swallowing difficulties and taste sensitivity present significant treatment challenges.
Drug-excipient compatibility studies represent a critical preformulation step in pharmaceutical development that aims to identify and characterize potential physical and chemical interactions between an Active Pharmaceutical Ingredient (API) and formulation components. These studies are recommended by regulatory agencies like the FDA to predict instability phenomena in final pharmaceutical products, thereby ensuring therapeutic efficacy, product safety, and shelf-life stability. According to the International Confederation of Thermal Analysis (ICTAC), thermal analysis encompasses a group of techniques where physical or chemical properties of a substance are monitored as a function of time or temperature under a controlled atmosphere [1]. The presence of incompatibilities can lead to changes in dissolution performance, physical form conversion, decrease in potency, and increase in degradation products, ultimately affecting the quality and performance of the final dosage form.
Differential Scanning Calorimetry (DSC) has emerged as a powerful, rapid, and material-sparing technique for preliminary compatibility screening in solid dosage forms. DSC measures the difference in energy supplied to a substance and a reference material as a function of temperature, allowing the evaluation of enthalpy variations during heating or cooling processes. When a sample undergoes changes in physical or chemical state, heat is either released or absorbed, providing detectable signals that indicate potential interactions. The technique is particularly valuable for detecting both physical interactions (glass transition, fusion, vaporization) and chemical interactions (desolvation, dehydration, oxidation-reduction reactions) between drugs and excipients [1]. For cloperastine hydrochloride, a centrally-acting non-narcotic antitussive agent, comprehensive compatibility profiling is essential for developing stable and effective cough formulations.
This compound (C₂₀H₂₅Cl₂NO) is a piperidine derivative with a molecular weight of 366.33 g/mol that acts as a GIRK channel inhibitor and exhibits H₁-receptor antagonistic activity [2]. The compound is described as a white to almost white powder with a melting point of approximately 152-155°C for its crystalline forms [3] [2]. The drug substance exists in multiple crystalline forms, with Form I and Form II exhibiting distinct X-ray diffraction patterns and IR spectra, highlighting the importance of solid-state characterization in preformulation studies [3].
Recent research has identified and characterized five potential impurities in this compound bulk drug, including positional isomers (2-chloro and 3-chloro substitutes), des-chloro compound, and synthetic intermediates/degradation products such as (4-chlorophenyl)(phenyl)methanone and (4-chlorophenyl)(phenyl)methanol [4]. Understanding these degradation pathways is crucial for designing compatibility studies that can detect relevant instability patterns. The compound's solubility profile shows limited solubility in water (0.000765 mg/mL) but slight solubility in DMSO and methanol, which should be considered when selecting excipients for various dosage forms [5] [6].
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Name | 1-[2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine hydrochloride | [6] |
| Molecular Formula | C₂₀H₂₅Cl₂NO | [2] |
| Molecular Weight | 366.33 g/mol | [2] |
| Melting Point | 152-155°C | [3] [2] |
| Appearance | White to almost white powder to crystal | [2] |
| Solubility | Slightly soluble in DMSO, methanol; water solubility: 0.000765 mg/mL | [5] [6] |
| CAS Number | 14984-68-0 | [5] |
The DSC compatibility screening protocol begins with careful selection and preparation of materials. This compound standard with a purity of >97.0% should be used along with pharmaceutical-grade excipients [2]. Binary mixtures of this compound with individual excipients should be prepared in a 1:1 mass ratio to maximize the likelihood of observing interactions, with additional ratios (e.g., 1:5 drug:excipient) considered to reflect the final formulation composition [7]. For each excipient category, representative materials should be selected, including diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., PVP, HPMC), disintegrants (e.g., croscarmellose sodium, sodium starch glycolate), and lubricants (e.g., magnesium stearate, talc).
The experimental workflow involves several critical steps from sample preparation to data interpretation, as illustrated below:
For instrumentation, a differential scanning calorimeter with a refrigerated cooling system is required. The instrument should be calibrated for temperature and enthalpy using high-purity indium as a standard. Samples of 2-5 mg are accurately weighed into sealed or pin-holed aluminum crucibles, with empty pans used as references. The thermal scans are typically performed under a nitrogen purge gas (50 mL/min) to eliminate oxidative and pyrolytic effects, with a heating rate of 10°C/min over a temperature range of 25-300°C [7].
Proper sample preparation is crucial for obtaining reproducible DSC results. The drug-excipient mixtures should be prepared by geometric dilution and gentle mixing in a mortar and pestle to ensure uniform distribution without inducing phase transformations. For each binary mixture, three sample variations are recommended: (A) simple physical mixture of drug and excipient; (B) physical mixture with 5% added moisture; and (C) drug alone without excipients as a control [7]. The inclusion of samples with added moisture is particularly important for detecting hydrolysis-related degradation, which might not be evident in dry mixtures.
After preparation, samples should be stored under accelerated stability conditions (40°C ± 2°C / 75% ± 5% RH) for 2-4 weeks in sealed glass vials to evaluate stability under stress conditions [7]. Additionally, samples for DSC analysis should be prepared in triplicate to ensure result reliability, and the use of both flint and amber vials is recommended when evaluating photosensitivity. For this compound, which has known impurity profiles, the sample preparation should minimize exposure to factors that might accelerate the formation of identified impurities such as (4-chlorophenyl)(phenyl)methanol (Impurity E), which is both a synthesis intermediate and a hydrolysis product [4].
Interpretation of DSC thermograms requires careful analysis of thermal events in comparison with reference scans of pure this compound and individual excipients. The key parameters to evaluate include melting point shift (>5°C indicates potential interaction), change in enthalpy of fusion (suggests polymorphic transformation or interaction), appearance of new peaks (indicates formation of new complexes or degradation products), and disappearance of characteristic peaks (suggests interaction or decomposition) [7]. For this compound, which has a melting endotherm at approximately 152-155°C, any significant shift in this transition should be carefully evaluated.
The following table summarizes the interpretation guidelines for DSC thermograms in compatibility assessment:
Table 2: DSC Thermal Curve Interpretation Guide for this compound Compatibility
| Thermal Change | Possible Interpretation | Recommended Action |
|---|---|---|
| Shift in melting endotherm (±5°C) | Possible interaction or polymorphism | Conduct further characterization by PXRD |
| Decrease in melting enthalpy | Partial interaction or decomposition | Quantify by HPLC assay; check for degradation products |
| Appearance of new endotherm/exotherm | Formation of new compound/eutectic mixture or degradation | Isolate and identify the new phase |
| Disappearance of drug melting peak | Strong interaction or complex formation | Reformulate with alternative excipient |
| Change in peak shape or width | Physical characteristics alteration | Evaluate impact on dissolution |
| Presence of broad endotherm | Moisture loss or dehydration | Check for hydrolytic degradation |
While DSC provides valuable preliminary data, suspected interactions should be confirmed using complementary analytical techniques. High-Performance Liquid Chromatography (HPLC) is particularly valuable for quantifying drug content and detecting degradation products. A recently developed HPLC method for this compound can identify and quantify five potential impurities, making it suitable for compatibility assessment [4]. Additionally, thermogravimetric analysis (TGA) can be coupled with DSC to evaluate mass changes associated with decomposition or desolvation events.
Other valuable techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) to detect chemical interactions through functional group changes, Powder X-Ray Diffraction (PXRD) to identify polymorphic transitions, and scanning electron microscopy (SEM) to observe morphological changes. For cases where thermal changes are minimal or difficult to interpret, accelerated stability studies with analytical monitoring over time provide the most reliable compatibility assessment [7].
Although comprehensive compatibility data for this compound with a broad excipient range is not fully available in the literature, valuable insights can be drawn from related compounds and documented case studies. A particularly relevant study investigated the solid-state interaction between this compound and paracetamol, revealing that these two drugs can interact in solid dosage forms, affecting their pharmaceutical properties [8]. This finding highlights the importance of compatibility screening not only for drug-excipient combinations but also for fixed-dose combinations containing multiple active ingredients.
Based on general compatibility knowledge and the chemical structure of this compound, the following formulation recommendations can be made:
Diluents: Microcrystalline cellulose and dicalcium phosphate are generally safe choices. Lactose should be used with caution in formulations containing moisture, as the potential for Maillard reaction exists with primary amines under humid conditions [7].
Binders: PVP should be carefully evaluated for peroxide content, which may promote oxidation. Hydroxypropyl cellulose and starch may represent safer alternatives.
Disintegrants: Sodium starch glycolate and croscarmellose sodium are generally compatible, but should be evaluated for moisture content and potential interactions.
Lubricants: Magnesium stearate should be used at minimal effective concentrations (typically <1%) as it can potentially form hydrophobic coatings and reduce dissolution. Steric acid or sodium stearyl fumarate may be considered as alternatives.
For liquid formulations containing this compound, particular attention should be paid to the selection of preservatives, antioxidants, and buffering agents, as the drug substance may be susceptible to hydrolysis based on its ester functional group and the identification of (4-chlorophenyl)(phenyl)methanol as a potential hydrolytic degradation product [4].
Compatibility studies form an essential component of the Quality by Design (QbD) framework for pharmaceutical development, as recommended by regulatory agencies including the FDA and ICH. These studies provide scientific justification for excipient selection and concentration ranges in final formulations. The identification of five impurities in this compound, with their characterization and quantification methods recently reported, underscores the importance of comprehensive impurity profiling during compatibility assessment [4].
The thermal analysis techniques discussed, particularly DSC, offer rapid screening with minimal material consumption, allowing early identification of potential stability issues before committing to long-term stability studies. However, it is important to recognize that DSC alone cannot detect all incompatibilities, particularly those that occur slowly over extended storage periods. Therefore, DSC should be used as part of a comprehensive compatibility assessment strategy that includes accelerated stability studies (40°C/75% RH for 1-3 months) with monitoring of chemical, physical, and mechanical properties.
For regulatory submissions, compatibility data should clearly demonstrate the rationale for excipient selection, potential interactions detected, and risk mitigation strategies implemented. This approach aligns with the current regulatory focus on Critical Quality Attributes (CQA) of excipients and their impact on the drug product formulation and manufacturing process [1]. Proper documentation of compatibility studies, including experimental methodologies, analytical data, and interpretation criteria, provides essential evidence to support formulation design and control strategies in regulatory filings.
DSC-based compatibility screening represents a valuable, rapid, and material-sparing approach for evaluating potential interactions between this compound and pharmaceutical excipients. When properly executed using the protocols outlined in this document, this methodology can identify incompatibilities early in the formulation development process, thereby reducing late-stage failures and ensuring the development of stable, effective, and safe pharmaceutical products. The interpretation of DSC data should consider the specific physicochemical properties of this compound, including its melting characteristics, known degradation pathways, and identified impurities. A comprehensive compatibility assessment strategy that integrates DSC with complementary analytical techniques and accelerated stability studies provides the most reliable foundation for rational formulation design and successful regulatory submission.
The table below summarizes five key impurities identified in Cloperastine HCl bulk drug, their structural characteristics, and their origins [1] [2]. This information is critical for identifying unknown peaks during chromatographic analysis.
| Impurity Name | Structure / Description | Origin |
|---|---|---|
| Impurity A | 1-[2-(Diphenylmethoxy)ethyl]piperidine (lacks chloro-substituent) [1] [2]. | Synthesis-related impurity (starting material or intermediate) [1] [2]. |
| Impurity B | 1-[2-[(2-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine (2-chloro isomer) [1] [2]. | Synthesis-related isomeric impurity [1] [2]. |
| Impurity C | 1-[2-[(3-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine (3-chloro isomer) [1] [2]. | Synthesis-related isomeric impurity [1] [2]. |
| Impurity D | (4-Chlorophenyl)(phenyl)methanone (4-Chlorobenzophenone) [1] [2]. | Raw material used in the synthesis of Cloperastine [1] [2]. |
| Impurity E | (4-Chlorophenyl)(phenyl)methanol [1] [2]. | Synthetic intermediate and a hydrolysate (degradant) of Cloperastine [1] [2]. |
In addition to the synthesis-related impurities above, a photodegradation study identified three transformation products formed when an aqueous solution of Cloperastine was subjected to UV photolysis, simulating tertiary wastewater treatment conditions [3]. The specific structures of these photodegradants were identified using UHPLC-QTOF-MS/MS, though their precise chemical names are not listed in the available abstract [3].
A robust HPLC method was developed specifically to separate and quantify the five impurities listed in the table above, which were previously co-eluting or undetected with other pharmacopeial methods [1].
For structural elucidation of unknown impurities, the following techniques were employed after isolation and purification:
The following workflow diagrams the process of identifying and characterizing unknown impurities in a Cloperastine HCl sample.
Here are answers to common technical challenges based on the published literature.
Q1: I am using a pharmacopeial HPLC method, but I suspect an impurity is co-eluting with the main Cloperastine peak. What can I do?
Q2: What are the primary stability concerns for Cloperastine HCl?
Q3: Where can I find reference standards for Cloperastine impurities?
Cloperastine is a widely used cough suppressant with antihistaminic activity that faces significant solubility limitations impacting its therapeutic potential. The drug's poor aqueous solubility presents a major challenge for formulation scientists, as it directly affects dissolution rate, bioavailability, and ultimately, clinical efficacy. This technical support guide addresses the fundamental solubility issues associated with Cloperastine and provides evidence-based strategies to overcome these challenges.
Cloperastine exists in several salt forms, with Cloperastine hydrochloride and Cloperastine fendizoate being the most common. The hydrochloride salt has a molecular weight of 366.33 g/mol and the free base has a logP value of 5.08, indicating high lipophilicity and poor water solubility (0.000765 mg/mL) [1]. These properties place Cloperastine in BCS Class II (low solubility, high permeability), where dissolution rate is the primary limiting factor for absorption. For such compounds, even small improvements in solubility can lead to significant enhancements in oral bioavailability and therapeutic consistency.
The following sections provide formulation scientists and pharmaceutical developers with comprehensive guidance on assessing, troubleshooting, and optimizing Cloperastine dissolution profiles. The guide incorporates practical methodologies, troubleshooting advice, and experimental protocols specifically tailored to address the unique challenges presented by this molecule, with the ultimate goal of accelerating development timelines and improving formulation outcomes.
Understanding the fundamental physicochemical properties of Cloperastine is essential for developing effective formulation strategies. The table below summarizes the key characteristics that influence its solubility behavior:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference | Significance |
|---|---|---|---|
| Molecular Weight | 366.33 g/mol | [1] | Impacts diffusion rates and membrane permeability |
| Water Solubility | 0.000765 mg/mL | [1] | Classifies as practically insoluble according to USP |
| logP | 5.08 | [1] | Indicates high lipophilicity, poor aqueous solubility |
| pKa | 8.82 | [1] | Weak base, ionization-dependent solubility |
| Melting Point | 216-218°C | [2] | High crystal lattice energy contributes to low solubility |
| Solid Form | White to off-white crystalline powder | [2] | Common physical form with typical dissolution challenges |
Cloperastine exhibits different solubility characteristics depending on the salt form. While the hydrochloride salt is only slightly soluble in water, it demonstrates better solubility in alcoholic solvents [2]. This property is frequently leveraged in formulation approaches that use cosolvents. The fendizoate salt form has been specifically developed to address solubility limitations and has been successfully formulated into suspension dosage forms with improved dissolution characteristics [3].
Stability data indicates that Cloperastine is susceptible to degradation under various stress conditions, which must be considered during formulation development:
Table 2: Cloperastine Stability Under Stress Conditions
| Stress Condition | Degradation After 45 Minutes | Major Degradant | Reference |
|---|---|---|---|
| Basic | 22.86% | Benzaldehyde (m/z 105.03) | [4] |
| Acidic | 20.68% | Benzaldehyde (m/z 105.03) | [4] |
| Oxidative | 12.86% | Benzaldehyde (m/z 105.03) | [4] |
The primary degradation pathway involves ether bond cleavage under all stress conditions, leading to formation of benzaldehyde [4]. This degradation profile highlights the importance of controlling environmental factors during processing and storage to maintain product stability and performance.
Various strategic approaches can be employed to improve the dissolution rate and overall bioavailability of Cloperastine. The selection of an appropriate technique depends on multiple factors including the desired dosage form, manufacturing capabilities, and development timeline. The following table compares the most effective enhancement methods for Cloperastine:
Table 3: Solubility Enhancement Techniques for Cloperastine
| Technique | Mechanism | Advantages | Limitations | Suitability for Cloperastine |
|---|---|---|---|---|
| Particle Size Reduction | Increased surface area for dissolution | Well-established technology, scalable | Does not affect equilibrium solubility, potential for aggregation | High - Patent shows D90 <50μm improves dissolution [3] |
| Salt Formation | Alters crystal lattice energy, improves wettability | Can significantly enhance solubility, pharmaceutical acceptance | pH-dependent solubility, potential for conversion | High - Fendizoate salt developed specifically for this purpose [3] |
| Solid Dispersions | Creates amorphous drug in hydrophilic carrier | Can dramatically increase dissolution rate | Physical stability concerns, potential for crystallization | Moderate - Requires careful polymer selection and processing |
| Complexation | Molecular encapsulation (e.g., cyclodextrins) | Improves both solubility and stability | Limited drug loading, cost considerations | Moderate - Particularly for liquid formulations |
| Cosolvency | Alters solvent polarity | Simple implementation, rapid development | Potential for precipitation upon dilution | High - Soluble in alcohol [2] |
| Nanocrystals | Combines surface area increase with saturation enhancement | Can significantly improve bioavailability | Technical complexity, stability challenges | High - For challenging cases requiring maximal enhancement |
For suspension formulations specifically, research has demonstrated that controlling particle size distribution (D90 less than 100μm, preferably less than 50μm) significantly improves both dissolution rate and resuspendability [3]. This approach addresses the common problem of irreversible agglomeration and phase separation in suspensions containing water-insoluble drug substances like Cloperastine.
The selection of appropriate excipients plays a critical role in the success of any solubility enhancement strategy. For Cloperastine formulations, commonly used excipients include:
Each excipient must be selected based on compatibility with Cloperastine and the specific enhancement technology being employed. The patent for Levocloperastine fendizoate suspension highlights the use of specific inactive ingredients that demonstrate reduced propensity for irreversible agglomeration and improved resuspendability compared to commercially available reference products [3].
The production of Cloperastine nanocrystals through a bottom-up approach represents an effective method for enhancing dissolution rate through particle size control. The following protocol is adapted from successful approaches documented in the literature for poorly soluble drugs [5]:
Solution Preparation: Dissolve 5g of Cloperastine free base in 50mL of ethanol at 40°C under constant stirring (500 rpm) until complete dissolution.
Antisolvent Preparation: Prepare 500mL of purified water containing 0.1% w/v of Poloxamer 188 as a stabilizer in a 1L vessel equipped with mechanical stirring.
Precipitation: Maintain the antisolvent at 2-4°C and add the drug solution dropwise (1mL/min) using a peristaltic pump while applying high-shear mixing at 10,000 rpm.
Stabilization: Continue stirring for 1 hour after complete addition to allow for crystal stabilization and uniform distribution of the stabilizer.
Isolation: Concentrate the nanocrystals using vacuum filtration or centrifugation at 5,000 rpm for 10 minutes.
Drying: Lyophilize the nanocrystal slurry using a freeze dryer with the following cycle: pre-freezing at -40°C for 2 hours, primary drying at -10°C for 24 hours, and secondary drying at 25°C for 6 hours.
The resulting nanocrystals should be characterized for particle size distribution (D90 < 500nm), crystallinity (using XRD), and dissolution profile. This method typically increases the dissolution rate by 3-5 fold compared to unprocessed Cloperastine [5].
Solid dispersions can significantly improve Cloperastine dissolution by creating amorphous drug forms in hydrophilic polymer matrices:
Polymer Selection: Choose appropriate polymers based on drug-polymer compatibility screening. HPMC, PVP-VA, and HPMCAS have shown success with similar BCS Class II compounds [5].
Solution Preparation: Dissolve Cloperastine and polymer (1:3 ratio) in a 70:30 mixture of dichloromethane and ethanol to create a 10% w/v total solid solution.
Mixing: Stir the solution continuously for 2 hours at 400 rpm to ensure complete dissolution and homogeneous mixing.
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure (100 mbar) until a solid film is formed.
Drying: Further dry the solid dispersion in a vacuum oven at 30°C for 24 hours to remove residual solvent.
Size Reduction: Grind the solid dispersion using a mortar and pestle, then pass through a 250μm sieve.
Characterization: Analyze the solid dispersion using DSC and XRD to confirm amorphous state formation and evaluate dissolution performance in simulated gastric and intestinal fluids.
The following diagram illustrates the critical decision points in the experimental workflow for solubility enhancement:
Diagram: Experimental Workflow for Solubility Enhancement Strategy
Table 4: Frequently Asked Questions on Cloperastine Formulation
| Question | Answer | Supporting Evidence |
|---|---|---|
| Why does Cloperastine show poor dissolution in aqueous media? | High lipophilicity (logP 5.08) and strong crystal lattice energy contribute to poor aqueous solubility (0.000765 mg/mL). | [1] |
| What is the most effective method to improve Cloperastine dissolution? | Particle size reduction to D90 <50μm combined with appropriate surfactants significantly enhances dissolution rate. | [3] |
| How stable is Cloperastine under various pH conditions? | Shows significant degradation under both acidic (20.68%) and basic (22.86%) conditions after 45 minutes. | [4] |
| Can salt formation improve Cloperastine solubility? | Yes, fendizoate salt form has been specifically developed with enhanced dissolution characteristics. | [3] |
| What excipients are compatible with Cloperastine? | Compatible with common suspending agents, surfactants, and polymers like HPMC, Poloxamer, and xanthan gum. | [3] |
Problem: Crystal Growth and Polymorphic Transformation
Root Cause: Residual solvents or moisture in solid dispersions can act as plasticizers, facilitating molecular mobility and recrystallization. Temperature fluctuations during storage can accelerate this process.
Solution:
Problem: Poor Suspension Stability and Sedimentation
Root Cause: Inadequate control of particle size distribution or insufficient viscosity of the continuous phase can lead to rapid settling and formation of hard cakes.
Solution:
Problem: Variable Dissolution Profiles Between Batches
Root Cause: Inconsistent particle morphology or crystalline form during manufacturing processes. Changes in processing parameters such as drying rate or temperature can significantly impact solid-state properties.
Solution:
Selecting the optimal solubility enhancement strategy for Cloperastine requires systematic evaluation of multiple factors. The following diagram provides a visual framework for this decision-making process:
Diagram: Formulation Strategy Decision Framework
This decision framework integrates critical factors including development timeline, target dosage form, and API stability characteristics to guide selection of the most appropriate solubility enhancement strategy. For early development phases, salt formation approaches (particularly fendizoate salt) offer rapid implementation with minimal API consumption [3]. For commercial development with solid dosage forms, particle size reduction provides a robust, well-established technology platform with proven scalability. Each recommended technology has demonstrated success with Cloperastine or similar BCS Class II compounds, providing a scientifically justified approach to formulation development.
The optimization of Cloperastine dissolution rate requires methodical approach that addresses its fundamental solubility limitations. This technical support guide has outlined evidence-based strategies, with partical size reduction to D90 <50μm and salt formation with fendizoate demonstrating particular effectiveness for this molecule [3]. The provided experimental protocols, troubleshooting guides, and decision framework offer comprehensive support for researchers facing formulation challenges with Cloperastine.
The following table summarizes the forced degradation data and recommended storage conditions for cloperastine hydrochloride based on current studies:
| Condition | Details | Degradation | Key Degradant |
|---|---|---|---|
| Basic | 45 minutes exposure [1] | 22.86% [1] | Benzaldehyde (m/z 105.03) via ether bond cleavage [1] |
| Acidic | 45 minutes exposure [1] | 20.68% [1] | Benzaldehyde (m/z 105.03) via ether bond cleavage [1] |
| Oxidative | 45 minutes exposure [1] | 12.86% [1] | Benzaldehyde (m/z 105.03) via ether bond cleavage [1] |
| Long-Term Storage | Recommended for shelf-life determination [2] | Varies (study-dependent) | - |
| Accelerated Storage | 40°C ± 2°C / 75% RH ± 5% RH for 6 months [2] | Varies (study-dependent) | - |
For the drug substance powder, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Specific storage temperatures suggested are -20°C for the powder and -80°C when in a solvent [3]. The substance is stable under these recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].
This protocol outlines how to conduct a forced degradation study and analyze the samples using a validated, green HPLC method, as described in the search results [1].
Subject the cloperastine fendizoate sample (the salt form used in the study) to the following stress conditions to induce approximately 5-20% degradation, a typical target for such studies [2]:
Analyze the stressed samples and an untreated reference sample using the following parameters [1]:
The major degradation product can be identified using MS/MS analysis. The primary degradant reported is benzaldehyde (m/z 105.03), formed via cleavage of the ether bond in the cloperastine molecule under all stress conditions [1].
The workflow for this method is outlined below:
Q1: What is the primary mechanism of cloperastine degradation? A1: The primary degradation pathway involves the cleavage of the ether bond in the molecule, leading to the formation of benzaldehyde as a major degradant. This occurs under acidic, basic, and oxidative stress conditions [1].
Q2: How should I store this compound powder in the lab? A2: For long-term stability, store the powder in a tightly sealed container at -20°C in a cool, well-ventilated area. Avoid direct sunlight, moisture, and incompatible materials like strong acids, alkalis, and oxidizing agents [3].
Q3: What are the key parameters for a stability-indicating method for cloperastine? A3: A validated method should separate the parent drug from its degradation products. Key parameters from the green method include a C18 column, a mobile phase of ethanol and 0.1% orthophosphoric acid (pH 4, 50:50 v/v) at 1.0 mL/min, and UV detection at 250 nm. This method was linear in the range of 5.0–200.0 µg/mL [1].
Q4: Does food intake affect the stability or absorption of cloperastine in the body? A4: A bioequivalence study concluded that food has no significant effect on the absorption of cloperastine from tablet formulations. The pharmacokinetic profiles were similar under both fasting and postprandial conditions [4].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High degradation upon storage | Improper storage temperature or humidity; exposure to incompatible substances. | Ensure storage at recommended low temperatures (-20°C). Keep container sealed and away from strong acids, alkalis, and oxidizers [3]. |
| Inability to separate degradants in HPLC | HPLC method not stability-indicating; mobile phase pH or strength not optimal. | Adopt or validate the reported green HPLC method. Adjust the ratio of organic solvent (ethanol) in the mobile phase if necessary [1]. |
| Low drug recovery from nanoparticles | Instability of drug during formulation process (e.g., solvent exposure). | For nanoparticle formulations, ensure the use of mild conditions during preparation and consider the solvent evaporation method, which has shown high drug entrapment efficiency (>90%) [5]. |
| Unknown peak in HPLC chromatogram | Potential formation of a specific degradant. | Use MS/MS analysis to identify the unknown peak. Compare its mass spectrum with known degradants like benzaldehyde (m/z 105.03) [1]. |
Cloperastine is a centrally-acting antitussive agent with demonstrated dual therapeutic activity that combines cough suppression with mild bronchorelaxant properties. Unlike codeine and other narcotic antitussives, cloperastine exerts its therapeutic effects without depressing the respiratory center, making it a valuable therapeutic option for persistent dry cough. The drug possesses significant antihistaminic activity through its action on H1 receptors, which contributes to both its therapeutic effects and its primary side effect profile. Current clinical data indicates that the initial response time for cloperastine is approximately 20-30 minutes after oral administration, with a duration of action lasting 3-4 hours per single dose, typically administered at 10-20 mg three times daily for adult patients [1].
The most frequently reported adverse effects of cloperastine involve dose-dependent sedation that manifests as drowsiness, fatigue, and in some cases, dizziness. These sedative effects originate from the drug's action on the central nervous system, where it crosses the blood-brain barrier and interacts with histamine H1 receptors. Additional side effects may include anticholinergic symptoms such as dry mouth, gastrointestinal disturbances (nausea, vomiting, stomach discomfort), and in rare cases, allergic reactions presenting as rash, itching, or swelling. Of particular concern to researchers are reports of cardiovascular changes including alterations in heart rate and blood pressure, though these occur less frequently [2] [3].
The sedative properties of cloperastine primarily result from its action as a histamine H1 receptor inverse agonist in the central nervous system. Histamine H1 receptors are members of the rhodopsin-like G protein-coupled receptor (GPCR) family and play crucial roles in various physiological functions including inflammation, mast cell-mediated chemotaxis, and neurotransmitter release. When cloperastine binds to these receptors, it stabilizes the inactive conformation of the receptor, shifting the equilibrium toward the inactive state and effectively blocking endogenous histamine from binding and activating neural pathways responsible for maintaining wakefulness [3] [4].
Molecular docking studies have identified three key binding residues in the histamine H1 receptor that are critical for cloperastine binding: MET 183, THR 184, and ILE 187. These residues form strong hydrogen bonding interactions with cloperastine and its derivatives, anchoring the drug in the binding pocket. The ethylamine moiety present in cloperastine's chemical structure is particularly significant as it resembles the structural feature shared with conventional H1 receptor antagonists, explaining its antihistaminic activity. This specific interaction with central H1 receptors is responsible for the cognitive function impairment and sedative effects observed with first-generation antihistamines, which notably limits patient adherence to therapy when sedation is undesirable [3].
Table: Key Molecular Interactions Contributing to Cloperastine Sedation
| Molecular Feature | Interaction Type | Biological Consequence | Sedation Contribution |
|---|---|---|---|
| Ethylamine moiety | H1 receptor binding | Inverse agonism | High |
| Piperidine ring | Hydrophobic interactions | Membrane penetration | Moderate |
| p-chloro-α-phenylbenzyl | Van der Waals forces | Binding affinity enhancement | Low |
| Ether oxygen | Hydrogen bond acceptor | Receptor binding stability | Moderate |
The development of non-sedating cloperastine analogs requires strategic structural modifications that preserve the antitussive efficacy while minimizing central nervous system penetration. Research indicates that the piperidine ring and ether linkage represent the most promising modification sites for reducing blood-brain barrier permeability while maintaining affinity for peripheral targets. Molecular simulations suggest that introducing bulky substituents or polar groups at these positions can significantly reduce CNS penetration while preserving the desired antitussive effects through peripheral mechanisms. These approaches aim to create therapeutically selective analogs that maintain cough suppression while eliminating undesirable sedation [3].
A library of 35 cloperastine derivatives has been designed and evaluated through computational docking studies to identify compounds with improved selectivity profiles. The most promising derivative identified to date is 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine, which demonstrates superior docking results with the histamine H1 receptor while potentially reducing central penetration. Other successful design strategies include the introduction of carbamate groups to reduce lipid solubility, quaternary ammonium salts to limit blood-brain barrier crossing, and aryl substitutions with electron-withdrawing groups to fine-tune electronic properties without significantly altering the molecular framework responsible for antitussive activity [3].
Table: Promising Cloperastine Derivatives and Their Properties
| Derivative Name | Structural Modification | Theoretical Sedation Reduction | H1 Receptor Binding Affinity | Synthetic Complexity |
|---|---|---|---|---|
| 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine | Methylenepiperidine substitution | High | High | Moderate |
| N-oxide cloperastine | Piperidine N-oxidation | Moderate | Moderate | Low |
| 4-hydroxypiperidine analog | Hydroxyl group addition | High | Moderate | Moderate |
| Quaternary ammonium derivative | Charged nitrogen | High | Low | High |
| Carbamate prodrug | Esterification | Moderate | Moderate | Moderate |
Molecular docking studies provide a efficient first step in identifying promising cloperastine analogs with reduced sedative properties. Begin by obtaining or generating the three-dimensional structure of the histamine H1 receptor; if using homology modeling, employ MODELLER9V7 software with the crystal structure of the histamine H1 receptor, lysozyme chimera of Escherichia virus T4 (PDB ID: 3RZE_A) as a template. Generate fifty models and select the one with the lowest objective function for molecular dynamics stabilization using NAMD 2.8 software with the CHARMM27 force field. Validate the final model using VERIFY3D and PROCHECK programs to ensure reliable geometry for docking studies [3].
For the docking procedure itself, prepare your library of cloperastine derivatives by energy minimization using appropriate molecular mechanics force fields. Perform docking studies with FRED (Open Eye Scientific Software, Santa Fe, NM) or similar docking software, focusing on the binding pocket containing MET 183, THR 184, and ILE 187 residues. Analyze the resulting binding conformations, paying particular attention to hydrogen bonding interactions with these key residues and calculating free energy of binding values. Compare these results with cloperastine itself and known non-sedating antihistamines to identify derivatives with potentially improved profiles. This computational approach allows for rapid in silico screening before committing resources to complex synthetic pathways [3].
The synthesis of cloperastine derivatives typically begins with the core scaffold of 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine. The primary synthesis route involves etherification reactions between appropriate benzhydryl halides and hydroxypiperidine derivatives. For the patented preparation of cloperastine hydrochloride, the process involves condensation reactions in solvents such as dichloromethane, toluene, or acetonitrile with binding agents including triethylamine or potassium carbonate. Reaction times typically range from 2-6 hours at temperatures between 25-80°C, depending on the specific derivatives being synthesized [5].
For structural analogs targeting reduced sedation, focus modifications on the piperidine ring system and the ether linkage. Introduction of methylene groups at the 4-position of the piperidine ring has shown particular promise. Carry out these modifications using alkylation reactions with appropriate halides or through Michael addition chemistry for introducing polar substituents. Purification of final compounds typically employs recrystallization from solvent systems such as ethyl acetate/n-heptane or isopropyl acetate. Throughout the synthesis, monitor reaction progress using TLC or HPLC and confirm final compound structures through NMR spectroscopy and mass spectrometry. Always assess chemical purity (>95%) before proceeding to biological evaluation, as impurities can significantly confound sedation assessment [5] [3].
Issue: Newly synthesized cloperastine analogs show significantly reduced H1 receptor binding affinity in computational models, suggesting potential loss of antitussive efficacy.
Solution:
Issue: Promising in vitro results with reduced H1 receptor binding do not translate to reduced sedation in animal models, suggesting issues with blood-brain barrier penetration predictions.
Solution:
Q1: What is the primary structural feature of cloperastine responsible for its sedative effects?
A1: The ethylamine moiety (-CH2-CH2-N-) contained within cloperastine's structure is primarily responsible for its sedative effects, as this structural element is shared with conventional H1 receptor antagonists and facilitates binding to central histamine H1 receptors. This moiety enables the molecule to act as an inverse agonist at the H1 receptor, stabilizing its inactive conformation and blocking endogenous histamine signaling in the brain, resulting in sedation. Modifying this ethylamine linkage while preserving the overall molecular geometry represents the most promising approach to maintaining antitussive efficacy while reducing sedation [3].
Q2: Which specific amino acid residues in the H1 receptor are most critical for cloperastine binding?
A2: Molecular docking studies have identified MET 183, THR 184, and ILE 187 as the most critical residues in the histamine H1 receptor for cloperastine binding. These residues form strong hydrogen bonding interactions with cloperastine and its derivatives. When designing new analogs, preservation of interactions with these specific residues typically correlates with maintained antitussive efficacy, while modifications that reduce binding to other regions of the receptor pocket may help minimize sedative effects [3].
Q3: What in silico approaches are most efficient for predicting sedation potential of new analogs?
A3: A combination of molecular docking studies with the H1 receptor model, followed by prediction of blood-brain barrier permeability using quantitative structure-activity relationship (QSAR) models represents the most efficient computational approach. The docking studies should focus on both binding affinity and specific interaction patterns with the key residues mentioned above, while BBB permeability predictions should incorporate both physicochemical descriptors (Log P, polar surface area, hydrogen bond count) and machine learning models trained on known CNS-active versus peripheral compounds. This dual approach helps identify compounds with maintained peripheral H1 activity for cough suppression but reduced central penetration [3].
Q4: Are there any successful non-sedating antihistamine scaffolds that could inform cloperastine analog design?
A4: Yes, second-generation antihistamines like loratadine, cetirizine, and fexofenadine provide excellent design inspiration as they were specifically developed to minimize CNS penetration while maintaining peripheral H1 activity. Key structural features from these successful non-sedating antihistamines that can be incorporated into cloperastine analogs include: carboxylic acid groups (increased polarity), bulky substituents adjacent to pharmacophore elements, and reduced lipophilicity compared to first-generation compounds. Importantly, several of these second-generation antihistamines maintain the critical tertiary amine feature while adding structural elements that limit blood-brain barrier penetration [3] [4].
A specific HPLC method was developed and validated for separating and quantifying five impurities in Cloperastine hydrochloride bulk drug [1] [2]. The method parameters and validation results are summarized below.
Table 1: Optimized HPLC Conditions for Impurity Analysis
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS (4.6 × 100 mm i.d., 3 μm) [1] |
| Mobile Phase | Methanol - 0.1 mol/L potassium dihydrogen phosphate solution - perchloric acid (60:40:0.16, v/v/v) [1] |
| Detection | Not explicitly specified (Typically UV or PDA) |
| Flow Rate | Not explicitly specified |
Table 2: Validation Parameters and Results Summary
| Validation Parameter | Outcome / Value |
|---|---|
| Specificity | Achieved good separation of all five impurities (A, B, C, D, E) from the main cloperastine peak and from each other [1] [2]. |
| Linearity | The method demonstrated a good linear response for all five impurities [2]. |
| Sensitivity (LOD) | The required detection limits were achieved [2]. |
| Precision | The method showed acceptable precision [2]. |
| Accuracy | The method was accurate for quantification [2]. |
The structures of the five identified impurities are as follows [1] [2]:
A separate study focused on controlling three potential genotoxic impurities (GTIs) in Cloperastine fendizoate, requiring methods with high sensitivity to meet a concentration limit of 14 ppm [3] [4]. Due to their different properties, two methods were developed.
Table 3: Analytical Methods for Genotoxic Impurities (GTIs)
| GTI | Method | Key Method Parameters | LOD |
|---|---|---|---|
| 2-Chloroethanol (2-CE) | GC-MS [3] [4] | Column: Factor Four VF-23ms (30 m × 0.25 mm I.D., 0.25 μm). Detection: SIM mode at m/z 80. Sample Prep: SAX-SPE to remove API. | 1.7 mg/L [4] |
| Methyl p-toluenesulfonate (MPTS) | HPLC-DAD [3] [4] | Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 μm), 50°C. Mobile Phase: Phosphate buffer (pH 3.0; 10 mM)-Methanol (with 10% ACN) (45:55, v/v). Flow Rate: 1.7 mL/min. Detection: 227 nm. Sample Prep: SAX-SPE and 1:1 dilution. | 11.2 mg/L [4] |
| 2-Chloroethyl p-toluenesulfonate (CEPTS) | HPLC-DAD [3] [4] | Same as for MPTS. | 2.1 mg/L [4] |
A green, stability-indicating HPLC method was developed for Cloperastine fendizoate in the presence of its degradation products [5]. The method uses a C18 column with a mobile phase of ethanol and 0.1% orthophosphoric acid (pH=4) at 50:50 (v/v) and UV detection at 250.0 nm [5].
Forced degradation studies under various stress conditions help demonstrate the method's specificity and the drug's stability [5]. The workflow below outlines a general approach to forced degradation studies.
The results from one such study on Cloperastine fendizoate showed significant degradation, confirming the method's stability-indicating property [5]:
A major degradation product identified via MS/MS had an m/z of 105.03, corresponding to benzaldehyde, formed via ether bond cleavage under all stress conditions [5].
Q1: Why is my main API peak co-eluting with an impurity? This was a specific problem with earlier HPLC methods. The solution involved optimizing the chromatographic conditions. Switching to an Inertsil ODS column (3 μm particle size) and adjusting the mobile phase to methanol-potassium dihydrogen phosphate-perchloric acid (60:40:0.16, v/v/v) successfully resolved impurity C from the main cloperastine peak [1].
Q2: How can I achieve the required sensitivity for genotoxic impurities? For GTIs, you must use specialized techniques. For volatile impurities like 2-Chloroethanol, use GC-MS in SIM mode for selectivity and low detection limits. For non-volatile sulfonate esters, use HPLC-DAD with careful sample preparation, including SAX-SPE to remove the high-concentration API that interferes with low-level impurity detection [3] [4].
Q3: How do I demonstrate that my method is stability-indicating? Perform forced degradation studies under acidic, basic, and oxidative conditions. The method should be able to separate the main drug peak from its degradation products, just as the method using an ethanol-based mobile phase did, showing no co-elution peaks [5].
Q1: Why is protein precipitation critical for LC-MS/MS bioanalysis of plasma samples like those for cloperastine? Protein precipitation is a fundamental cleaning step. Without it, proteins in the plasma matrix can cause severe issues, including HPLC tubing blockages, column fouling, contamination of the mass spectrometer source, and reduced analytical sensitivity. Removing proteins is essential for robust and reproducible results [1] [2].
Q2: What is a major limitation of standard protein precipitation that I should be aware of? While protein precipitation effectively removes proteins, it does not remove other matrix components like phospholipids [1] [2]. Phospholipids can cause ion suppression or enhancement in the mass spectrometer, leading to reduced robustness and inaccurate quantification [1]. They also contaminate the instrument and increase maintenance [2].
Q3: What is a modern alternative to traditional protein precipitation? Phospholipid Removal (PLR) plates have been developed as a more comprehensive solution. They follow a workflow similar to protein precipitation but incorporate an active component that specifically captures and removes phospholipids without retaining your target analytes, thereby mitigating matrix effects [1] [2].
Q4: What organic solvents are commonly used for protein precipitation? The most common solvents are acetonitrile (MeCN), methanol, and acetone [3] [4]. Acetonitrile is often preferred in LC-MS/MS applications due to its excellent precipitating ability and compatibility with the analysis [5].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Peak Shape | High organic strength in the final sample eluent [1] [2]. | Dilute the processed sample with a aqueous solution (e.g., water with 0.1% formic acid) before LC-MS/MS injection [1] [2]. |
| High Background Noise/Ion Suppression | Phospholipids and other matrix components remain in the sample [1] [2]. | Consider switching to a Phospholipid Removal (PLR) plate for sample preparation [1] [2]. |
| Low Analyte Recovery | Precipitant volume is too low or mixing is inadequate [3]. | Ensure a sufficient precipitant-to-plasma ratio and mix thoroughly by vortexing or pipette aspiration [1] [3]. |
| Column Fouling / High Backpressure | Incomplete protein precipitation or phospholipid accumulation [1]. | Confirm precipitation protocol is followed correctly. Use a guard column. Implement PLR for longer column lifetime [1]. |
The table below summarizes key characteristics of protein precipitation and phospholipid removal based on experimental data.
| Feature | Protein Precipitation | Phospholipid Removal (PLR) |
|---|---|---|
| Primary Mechanism | Organic solvent disrupts protein solvation [3]. | Composite technology captures phospholipids [1] [2]. |
| Simplicity & Speed | High; simple and fast protocol [1]. | High; follows a similar simple protocol [1]. |
| Removes Proteins | Yes [1]. | Yes [1]. |
| Removes Phospholipids | No (leaves ~1.42 x 108 phospholipid peak area) [1]. | Yes (reduces to ~5.47 x 104 phospholipid peak area) [1]. |
| Matrix Effects (Ion Suppression) | Significant (~75% signal reduction observed) [1] [2]. | Minimal to none [1] [2]. |
| Impact on Column Life | Reduced due to phospholipid buildup [1]. | Extended by preventing buildup [1]. |
This protocol is adapted from methodologies used in bioanalysis, including a cloperastine pharmacokinetic study [1] [6].
Key Considerations:
For a starting point, here is a summarized method specifically developed for the separation of D,L-cloperastine fendizoate enantiomers [1].
| Parameter | Specification |
|---|---|
| Column | Chiralcel OD-H (250 mm × 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (99:1, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 254 nm |
| Retention Times | D-cloperastine: ~15.06 min; L-cloperastine: ~16.65 min |
| Resolution (Rs) | 3.3 |
The following workflow outlines a systematic approach to diagnosing and resolving common issues in chiral separations. The principles below are derived from general chiral method development strategies [2] [3].
Understanding the basics can help you troubleshoot more effectively.
Q1: Why is a normal-phase system (n-hexane/IPA) used for this separation instead of reversed-phase? Many chiral recognition mechanisms rely on precise, non-aqueous interactions like hydrogen bonding and dipole stacking. Normal-phase conditions better facilitate these interactions compared to reversed-phase systems, where water can interfere [2] [3].
Q2: My resolution is close to 1.5 but needs to be higher. What should I try first? Fine-tune your existing method before changing columns. Slightly reducing the percentage of IPA (e.g., from 1% to 0.8%) can increase retention and potentially improve resolution. Also, experiment with a lower column temperature (e.g., from 25°C to 15°C) to enhance the energy difference between the enantiomer-selector complexes [2].
Q3: Where can I find more specific application data? Column manufacturers often provide extensive application databases. You can also contact their technical support teams, who may offer free screening services to find the best column and conditions for your compound [3].
According to the ICH Q1B guideline, confirmatory studies should expose samples to light providing an integrated illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter [1].
The table below summarizes the two approved options for light sources:
| Option | Light Source Description | Spectral Characteristics |
|---|---|---|
| Option 1 | Artificial daylight fluorescent, xenon, or metal halide lamp [1] | Output similar to D65/ID65 emission standard [1] |
| Option 2 | Cool white fluorescent lamp and a near UV fluorescent lamp [1] | Cool white: as specified in ISO 10977. Near UV: 320-400 nm, with max emission between 350-370 nm [1] |
During exposure, temperature should be controlled, and a dark control should be included for comparison [1].
A 2025 study investigated the photodegradation of cloperastine (CPS) in aqueous solution using UV photolysis, simulating tertiary wastewater treatment conditions [2]. The key findings were:
This confirms that cloperastine is photosensitive and will degrade under UV light, forming specific transformation products.
Photostability testing should follow a sequential approach to determine the necessary level of packaging protection [1]. The logical workflow for this testing strategy is outlined below.
Based on general challenges in photostability testing, here are some common issues and potential solutions for your troubleshooting guide:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Unclear if degradation is due to light or heat | Overheating from Option 1 light sources (xenon, metal halide) [1]. | Use a dark control in the same environment to isolate thermal effects [1]. |
| Difficulty measuring irradiance | Complexities with physical radiometers [1]. | Use a validated chemical actinometer (e.g., quinine hydrochloride) to measure the light dose received by the samples [1]. |
| Inconsistent interpretation of results | Lack of standardized scoring between labs [3]. | Use a complementary framework like the STABLE toolkit, which provides quantitative scores and a visual pictogram for stability across stress conditions [3]. |
The ICH Q1B guideline provides specific guidance on sample presentation [1]:
For analysis, samples must be examined for any changes in [1]:
While not specific to photostability, published chromatographic methods for cloperastine can be adapted for analyzing the parent drug and its degradants.
For a deeper dive, here is a summary of key clinical trials and their methodologies that provide the efficacy data for each drug.
| Drug | Study Design & Protocol | Primary Efficacy Endpoints & Results |
|---|---|---|
| Cloperastine | Review of evidence from various cough types (e.g., bronchitis). Adult therapeutic dose: 10-20 mg three times daily [1]. | Efficacy: Shown to be effective in reducing cough with dual activity (antitussive and bronchorelaxant). Safety: Well-tolerated without depressing the respiratory center or causing addiction [1]. |
| Codeine (Chronic Cough) | Open-label, randomized trial (n=88).
The antitussive effects of these drugs are mediated through distinct pathways, primarily defined by their interaction with the central nervous system.
When considering the clinical profile of each drug, the choice often hinges on a trade-off between potency and safety.
For researchers, this landscape suggests a clear opportunity: cloperastine could be a strong candidate for development in populations where codeine's risks are unacceptable, provided that larger, well-controlled clinical trials are conducted to firmly establish its efficacy relative to the potent standard.
The following table consolidates key pharmacokinetic parameters for Cloperastine and Dextromethorphan, highlighting their distinct profiles.
| Parameter | Cloperastine | Dextromethorphan |
|---|---|---|
| Bioavailability | Information not available in provided search results | ~1-2% (Extensive Metabolizers); up to 80% (Poor Metabolizers) [1] |
| Tmax (Time to Cmax) | 1.0 - 1.5 hours [2] | ~2.86 hours [3] |
| Cmax (after 10 mg) | 1.34 ± 0.53 ng/mL (Fasted) [2] | 2.9 ng/mL (after 30 mg dose) [3] |
| AUC0-∞ (after 10 mg) | 81.0 ± 46.9 h·ng/mL [2] | 17.8 ng·h/mL (after 30 mg dose) [3] |
| Elimination Half-life (t₁/₂) | 23.0 ± 7.7 hours [2] | 2–4 hours (Extensive Metabolizers); ~24 hours (Poor Metabolizers) [1] [4] |
| Primary Metabolizing Enzymes | Information not fully known | CYP2D6 (Major), CYP3A4 (Minor) [1] [3] [4] |
| Effect of Food | No significant effect on absorption [2] | Not specified in provided search results |
| Protein Binding | Information not available in provided search results | 60-70% [3] |
The data in the table above is derived from specific clinical studies. Below are the key experimental details for the most relevant pharmacokinetic investigations for each drug.
A 2022 single-centre, randomized, open-label, two-period crossover study evaluated the pharmacokinetics and bioequivalence of a test and reference 10 mg Cloperastine tablet in healthy Chinese subjects [2].
While multiple studies exist, detailed methodology for a specific single-dose study in adults is not fully outlined in the provided search results. However, the reported data is consistent with established pharmacokinetic profiles [1] [3].
The metabolic fate of these two drugs is a major differentiator. Dextromethorphan has a well-characterized and complex pathway, while the specific enzymes for Cloperastine are less defined.
The following diagram illustrates the primary and secondary metabolic pathways of Dextromethorphan, which explains its variable pharmacokinetics.
As shown, Dextromethorphan is primarily metabolized by CYP2D6 to its active metabolite, dextrorphan (DX), which also contributes to its effects. A minor pathway via CYP3A4 forms 3-methoxymorphinan (3-MM). Both DX and 3-MM are further processed to 3-hydroxymorphinan (3-HM), and all these metabolites are ultimately inactivated by conjugation (glucuronidation or sulfation) for excretion [1] [3] [4].
The provided literature states that Cloperastine is metabolized in the liver and eliminated via the kidneys and bile [2]. However, the specific cytochrome P450 enzymes involved in its metabolism are not clearly identified in the available search results, representing a significant knowledge gap compared to Dextromethorphan.
| Feature | Cloperastine | Diphenhydramine |
|---|---|---|
| Primary Drug Class | Antitussive (cough suppressant) [1] [2] | First-generation H1-antihistamine [3] [4] [5] |
| Main Indication | Treatment of dry, persistent cough [1] [2] | Allergies, insomnia, motion sickness, allergic reactions [3] [4] [5] |
| Mechanism of Action | Central antitussive (acts on cough center); mild H1-antihistamine and bronchodilator activity [1] | Potent H1-receptor inverse agonist; also anticholinergic and sodium channel blocker [4] [5] |
| Effect on CNS | Does not depress the respiratory center; non-narcotic [1] | Readily crosses blood-brain barrier, causes sedation, suppresses medullary cough center [4] [5] |
| Receptor Binding Profile | Binds histamine H1 receptor [6] | Binds histamine H1 receptor; also muscarinic acetylcholine receptors [4] [5] |
| Key Binding Residues (from modeling) | MET183, THR184, ILE187 (Predicted) [6] | Information not available in search results |
| Approval Status (US) | Not approved [2] | Approved (OTC and Rx) [4] |
The following tables summarize quantitative data and methodologies from key preclinical studies investigating the antihistamine and related activities of these compounds.
This study used computational modeling to understand how cloperastine and its analogues interact with the HRH1 at the atomic level [6].
| Aspect | Protocol Details |
|---|---|
| Objective | To model the 3D structure of HRH1 and identify binding interactions of cloperastine derivatives [6]. |
| Target Protein | Human Histamine H1 Receptor (HRH1) [6]. |
| Software/Tools | MODELLER9V7 (homology modeling), NAMD 2.8 (molecular dynamics), FRED (docking) [6]. |
| Key Findings | Cloperastine binds HRH1 via hydrogen bonds with residues MET183, THR184, and ILE187; this binding is a key component of its antihistamine activity [6]. |
Research during the COVID-19 pandemic screened approved drugs for antiviral activity, revealing off-target effects for several antihistamines [7].
| Aspect | Protocol Details |
|---|---|
| Objective | To evaluate the direct antiviral activity of drugs, including diphenhydramine and hydroxyzine, against SARS-CoV-2 [7]. |
| Cell Line | Human lung A549 cells transfected with human ACE2 (ACE2-A549) [7]. |
| Virus Strain | SARS-CoV-2 (USA-WA1/2020) [7]. |
| Procedure | Cells were pre-treated with various drug concentrations for 4 hours, infected with the virus, and supernatants were harvested 4 days post-infection to measure viral burden [7]. |
| Key Findings | Diphenhydramine and hydroxyzine exhibited direct antiviral activity in vitro; association found between their use and reduced SARS-CoV-2 positivity in patients over 61 [7]. |
A drug repurposing screen identified cloperastine as having unexpected cytotoxic activity, leading to further investigation [8].
| Aspect | Protocol Details |
|---|---|
| Objective | To determine the anti-proliferative effect of cloperastine on Esophageal Squamous Cell Carcinoma (ESCC) cells and its mechanism [8]. |
| In Vitro Models | KYSE150 and KYSE450 (human ESCC cell lines) [8]. |
| In Vivo Model | Mouse xenograft model using ESCC cells [8]. |
| Key Techniques | Proteomic analysis, ROS measurement, mitochondrial membrane potential assay (JC-1 probe), western blot [8]. |
| Key Findings | Cloperastine inhibited ESCC cell proliferation and tumor growth by suppressing mitochondrial oxidative phosphorylation, independently of its antihistamine action [8]. |
The following diagram illustrates the key pathways and mechanisms of action for both drugs, as revealed by the cited studies.
This research highlights several key distinctions:
| Parameter | Fasting Condition (GMR %) | Postprandial Condition (GMR %) | BE Acceptance Range |
|---|---|---|---|
| Cmax (Maximal Plasma Concentration) | 102.05% [1] / 102.1% [2] | 94.20% [1] / 94.2% [2] | 80.00% – 125.00% [2] |
| AUC0–72h (Area Under the Curve from 0 to 72 hours) | 103.80% [1] / 103.8% [2] | 98.78% [1] / 98.8% [2] | 80.00% – 125.00% [2] |
| AUC0–∞ (Area Under the Curve from 0 to Infinity) | 104.0% [2] | 99.0% [2] | 80.00% – 125.00% [2] |
The following diagram outlines the core workflow of the bioequivalence study:
Key Methodology Details:
The table below summarizes key experimental findings on the GIRK channel blockade by cloperastine and other antitussives.
| Antitussive Agent | Experimental Model | Key Findings on GIRK Channels | Reported Potency (IC₅₀) |
|---|---|---|---|
| Cloperastine | HEK cells expressing GIRK channels [1] | "Potent" inhibitory effect; primary mechanism for cough suppression and neuropharmacological actions [1] [2] [3] | IC₅₀ = 1 μM [1] |
| Cloperastine | In vivo mouse studies [3] | Most potent GIRK channel blocker among tested antitussives; ameliorates methamphetamine-induced hyperactivity [3] | Most potent among tested antitussives [3] |
| Other Centrally-Acting Antitussives (e.g., dextromethorphan) | In vivo mouse studies [3] | Inhibit GIRK channel currents; weaker ameliorative effect on hyperactivity compared to cloperastine [3] | Less potent than cloperastine [3] |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited.
Electrophysiology in HEK Cells [1]
In Vivo Mouse Model for Hyperactivity [3]
The research suggests that cloperastine's antitussive effect is not mediated by a single pathway but involves a multi-targeted mechanism centered on GIRK channel blockade. The following diagram illustrates this proposed signaling pathway and neuronal mechanism.
This model integrates findings that cloperastine blocks GIRK channels on both presynaptic terminals (enhancing GABA release) and postsynaptic neurons (reducing inhibitory currents), leading to suppressed hyperexcitability in brainstem respiratory networks [1].
The table below summarizes the core differences based on the search results.
| Feature | Cloperastine | First-Generation Sedating Antihistamines (e.g., Diphenhydramine) |
|---|---|---|
| Primary Indication | Antitussive (cough suppression) [1] | Allergies, sleep aid, cold symptoms [2] [3] |
| Main Mechanism | Central antitussive action; H1-receptor blocking (antihistaminic); mild bronchorelaxant [1] | H1-receptor blockade [2] |
| CNS Penetration & Sedation | Does not depress the respiratory center; acts on cough center without narcotic effects [1] | High; causes significant sedation, drowsiness, and psychomotor impairment [2] [3] |
| Tolerance & Dependence | Does not cause addiction [4] | Tolerance develops to sedative effects; potential for abuse (e.g., "Benadryl Challenge") [3] [5] |
| Key Safety Concerns | Generally well-tolerated in clinical studies; no serious adverse events reported in a recent bioequivalence trial [4] | CNS: Sedation, cognitive impairment, risk of accidents, potential link to dementia in elderly [2] [3]. Cardiac: QTc prolongation and arrhythmias in overdose [3]. Anticholinergic: Dry mouth, constipation, urinary retention [3] [5]. |
| At-Risk Populations | Information not specific, but a general clinical trial shows good tolerance in adult Chinese subjects [4] | Children: Paradoxical agitation, extreme sedation, coma; risk of fatal overdose [2] [3]. Elderly: Lingering effects (half-life up to 18 hrs), increased risk of falls, confusion, and dementia [3]. |
| Regulatory & Expert Stance | Considered a pivotal and safer antitussive than codeine [1] [4] | Experts are calling for removal from OTC market due to disproportionate risks; some countries have restricted access [2] [3]. |
For your work in drug development, the following experimental data and methodologies from the search results may be useful.
Clinical Safety of Cloperastine: A 2022 bioequivalence study in healthy Chinese subjects provides recent safety data [4].
Risks of Sedating Antihistamines: The safety profile of diphenhydramine is well-documented through clinical experience, adverse event reporting, and simulated studies [2] [3].
The following diagram illustrates the core risk-benefit relationship that underpins the expert recommendations for these drug classes.
The comparative data suggests several critical considerations:
The table below summarizes the known degradation products and process-related impurities of Cloperastine Hydrochloride identified from the search results.
| Compound Name | Type | Key Characteristic / Proposed Structure | Identification Method |
|---|---|---|---|
| Benzaldehyde [1] | Major Degradant | m/z 105.03; formed via ether bond cleavage under all stress conditions. | MS/MS |
| Impurity A [2] | Process-related Impurity | 1-[2-(diphenylmethoxy)ethyl]piperidine (lacks chloro-substituent). | MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY) |
| Impurity B [2] | Process-related Impurity | 1,1'-(oxybis(ethane-2,1-diyl))dipiperidine. | MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY) |
| Impurity C [2] | Process-related Impurity | 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]pyridine. | MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY) |
| Impurity D [2] | Process-related Impurity | 4-Chlorobenzophenone (starting material). | Not specified (reference standard used) |
| Impurity E [2] | Process-related Impurity | 4-Chloro-alpha-((2-(piperidin-1-yl)ethoxy)methyl)benzhydrol. | MS, NMR (1H, 13C, HSQC, HMBC, 1H-1H COSY) |
The formation of the major degradant, Benzaldehyde, can be visualized through the following degradation pathway:
The studies provided detailed methodologies suitable for identifying Cloperastine and its related substances.
Forced Degradation Study Protocol [1]:
HPLC Method for Impurity Profiling [2]:
Structural Elucidation Techniques [2]:
The table below summarizes the critical interactions and binding affinity data for Cloperastine and its derivatives with the HRH1 receptor, as identified in the literature.
| Ligand / Compound Name | Key Interacting Residues (Strong Hydrogen Bonds) | Reported Binding Affinity / Notes | Source Study |
|---|---|---|---|
| Cloperastine (Core molecule) | MET183, THR184, ILE187 [1] | Serves as a reference; derivatives were designed for improved affinity [1]. | Daddam et al. (2020) [1] [2] |
| 1-{2-[(4-chlorophenyl)(phenyl)methoxy] ethyl}-4-methylenepiperidine (Cloperastine derivative) | MET183, THR184, ILE187 [1] | Showed the best docking results among the designed derivatives [1]. | Daddam et al. (2020) [1] [2] |
| Mepyramine (First-gen antihistamine) | ASP107 (strong ionic interaction) [3] [4] | High affinity; used for model validation [3] [4]. | Kiss et al. (2004) [3] [4] |
| Desloratadine (Second-gen antihistamine) | Aromatic residues (TYR108, PHE184, etc.) [3] [4] | Binds in an extended lipophilic cavity [3] [4]. | Kiss et al. (2004) [3] [4] |
The following methodologies are compiled from the key studies that involved molecular docking of ligands with the HRH1 receptor.
1. Homology Modeling of the HRH1 Receptor
2. Active Site Identification
3. Ligand Preparation and Docking
The workflow for these studies is summarized in the following diagram:
Recent monitoring studies have detected Cloperastine in aquatic environments, primarily due to its presence in wastewater after human consumption and excretion.
The table below summarizes the available data on its environmental presence and potential ecological effects:
| Aspect | Findings | Source / Context |
|---|---|---|
| Environmental Presence | Detected in the Llobregat River (Spain) at a mean concentration of 313 to 859 ng/L; one of the most concentrated pharmaceuticals found in the study alongside dexamethasone and acetaminophen [1]. | River water sampling and LC-MS/MS analysis [1]. |
| Source | Identified as a point-source pollutant from senior residences, where wastewater contains high loads of pharmaceuticals [2]. | Analysis of wastewater from senior residence facilities [2]. |
| Ecotoxicity | Toxicity tested on Daphnia magna; specific toxicological data for Cloperastine not provided in the available results [1]. | Part of a broader ecotoxicity assessment of drugs used for COVID-19 [1]. |
| Environmental Stability | Undergoes degradation under stress conditions: ~22.9% (basic), ~20.7% (acidic), ~12.9% (oxidative) after 45 minutes [3]. | Laboratory stability study using HPLC [3]. |
| Key Degradant | Benzaldehyde (m/z 105.03), formed via ether bond cleavage under all stress conditions [3]. | Identified via MS/MS analysis [3]. |
Conventional analysis of pharmaceuticals often uses hazardous solvents. In response, recent research has focused on developing more sustainable and green analytical methods for determining Cloperastine.
The table below compares a novel green method with a conventional approach, highlighting their characteristics and environmental performance:
| Characteristic | Green Fluorescence Method [4] | Conventional HPLC-UV Method (for comparison) [3] |
|---|---|---|
| Principle | Fluorescence enhancement in acidic medium [4] | Reversed-phase separation with UV detection [3] |
| Linearity Range | 0.2 - 5.0 µg/mL [4] | 5.0 - 200.0 µg/mL [3] |
| LOD/LOQ | LOD: 0.04 µg/mL; LOQ: 0.13 µg/mL [4] | Validated per ICH guidelines; specific LOD/LOQ not stated [3] |
| Application | Spiked human plasma & pharmaceutical formulations [4] | Pharmaceutical suspension & degradation products [3] |
| Greenness | Assessed and promoted as a green method [4] | Assessed using AGREE and WAC tools [3] |
| Key Green Feature | Uses less harmful 50 mM sulfuric acid [4] | Uses ethanol (a greener solvent) in the mobile phase instead of acetonitrile [3] |
For researchers seeking to replicate or build upon these methods, here is a more detailed look at the experimental workflows.
This method is designed for determining Cloperastine in spiked human plasma [4].
This workflow can be visualized as follows:
This method is used for the analysis of Cloperastine in the presence of its degradation products and other compounds [3].
For a comprehensive environmental assessment of Cloperastine, the following interconnected pathways and processes should be considered. This framework integrates the data points gathered from the literature.
The current research, while promising, highlights several areas where further investigation is needed:
I hope this structured overview provides a solid foundation for your comparative guide. The field of green analytical chemistry for pharmaceuticals is actively evolving, and these methods represent a positive step toward reducing the environmental footprint of chemical analysis itself.